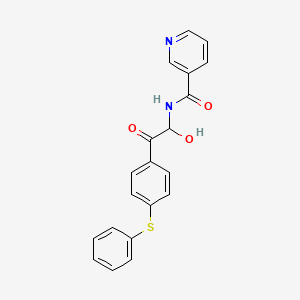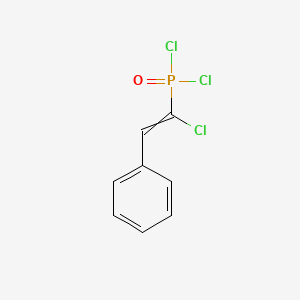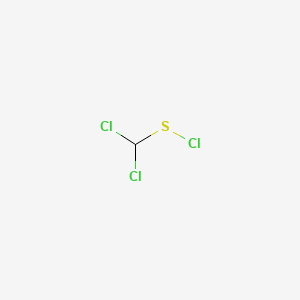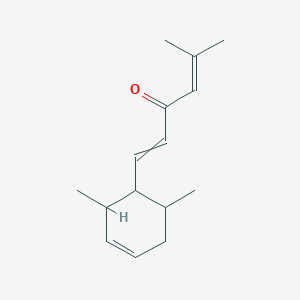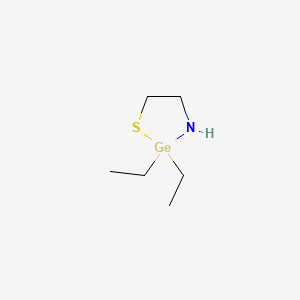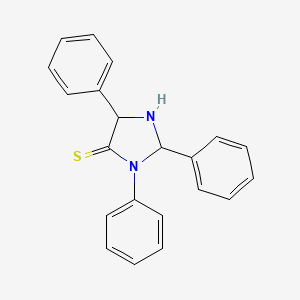
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, nitro groups, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include 2,4,5-trichlorobenzene and 2,4-dinitronaphthalene. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted benzene or naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition due to its complex structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The nitro groups may undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated aromatic structure.
2,4-Dinitrophenol: A compound with nitro groups that shares some reactivity characteristics.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Uniqueness
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
52078-05-4 |
|---|---|
Fórmula molecular |
C16H8Cl3N3O6S |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
2,4,5-trichloro-N-(2,4-dinitronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H8Cl3N3O6S/c17-10-5-12(19)15(6-11(10)18)29(27,28)20-16-9-4-2-1-3-8(9)13(21(23)24)7-14(16)22(25)26/h1-7,20H |
Clave InChI |
UKVPRWRKKSABAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


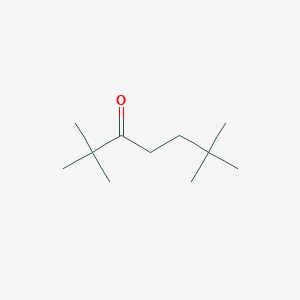

![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)




